molecular formula C22H16N2O4 B14411555 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid CAS No. 84037-31-0

4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid

Cat. No.: B14411555
CAS No.: 84037-31-0
M. Wt: 372.4 g/mol
InChI Key: VBSFIOUNBIJNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group attached to a benzoic acid moiety, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with a suitable diazenyl precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and purification systems to achieve high yields and consistent quality. The process is optimized to minimize waste and reduce production costs while maintaining environmental safety standards .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .

Scientific Research Applications

4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,4-Diisopropylphenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
  • 4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid

Uniqueness

4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid is unique due to its specific structural features, including the presence of the 1,3-dioxo-1,3-diphenylpropan-2-yl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

84037-31-0

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

4-[(1,3-dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid

InChI

InChI=1S/C22H16N2O4/c25-20(15-7-3-1-4-8-15)19(21(26)16-9-5-2-6-10-16)24-23-18-13-11-17(12-14-18)22(27)28/h1-14,19H,(H,27,28)

InChI Key

VBSFIOUNBIJNEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.